Cas no 2137540-11-3 (3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

3-(3-tert-Butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized amino acid derivative featuring both a tert-butyl-substituted 1,2,4-triazole moiety and an Fmoc-protected amine group. This compound is primarily used in peptide synthesis, where the Fmoc group provides selective deprotection under mild basic conditions, while the triazole functionality enhances stability and potential bioactivity. The tert-butyl group further improves steric protection, reducing unwanted side reactions during coupling steps. Its structural features make it valuable for constructing modified peptides with tailored properties, particularly in medicinal chemistry and biochemical research. The compound is typically handled under anhydrous conditions to preserve reactivity.
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2137540-11-3 structure
Product Name:3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2137540-11-3
MF:C25H28N4O4
MW:448.514225959778
CID:6313279
PubChem ID:165496111
Update Time:2025-11-06

3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2137540-11-3
    • 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1141360
    • Inchi: 1S/C25H28N4O4/c1-15(29-14-26-23(28-29)25(2,3)4)21(22(30)31)27-24(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,27,32)(H,30,31)
    • InChI Key: XBTFEWSGFHMJLY-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C(C)N1C=NC(C(C)(C)C)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 448.21105539g/mol
  • Monoisotopic Mass: 448.21105539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 106Ų

3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature

Additional information on 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Comprehensive Analysis of 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2137540-11-3)

In the realm of organic chemistry and pharmaceutical research, 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2137540-11-3) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated as Fmoc-protected triazole amino acid, is a derivative of 1,2,4-triazole and 9H-fluorene, making it a valuable building block in peptide synthesis and drug discovery. Its CAS number 2137540-11-3 is frequently searched in scientific databases, reflecting its relevance in modern research.

The molecular structure of 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid incorporates a tert-butyl group and an Fmoc-protected amino acid moiety, which are critical for its stability and reactivity. Researchers are particularly interested in its role as a peptide coupling agent and its ability to facilitate solid-phase peptide synthesis (SPPS). This aligns with the growing demand for custom peptides in biotechnology, where Fmoc chemistry is a cornerstone technique.

One of the hottest topics in the field is the use of triazole derivatives in click chemistry, a method praised for its efficiency and selectivity. The 1,2,4-triazole ring in this compound makes it a candidate for bioorthogonal reactions, which are essential for labeling biomolecules in live cells. This has implications for cancer research and diagnostic imaging, areas where users often search for novel chemical probes and imaging agents.

From a synthetic perspective, the Fmoc group in CAS 2137540-11-3 is a temporary protecting group that can be removed under mild conditions, making it ideal for stepwise peptide assembly. This feature is highly sought after in the development of therapeutic peptides and protein mimetics, which are trending in drug design forums. Additionally, the tert-butyl substituent enhances the compound's solubility and shelf life, addressing common challenges in chemical storage and handling.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid. Questions like "How to optimize triazole synthesis?" or "Eco-friendly Fmoc deprotection" are frequently encountered in search engines, highlighting the community's focus on environmentally benign protocols. The compound's versatility also extends to material science, where it is investigated for polymer modification and surface functionalization.

To summarize, 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2137540-11-3) is a multifaceted compound with applications spanning peptide synthesis, click chemistry, and bioconjugation. Its structural attributes, such as the Fmoc protection and triazole core, make it indispensable in cutting-edge research. As the scientific community continues to explore its potential, this compound remains a highly searched and discussed topic in both academic and industrial settings.

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